molecular formula C8H13ClO B8587392 7-Octenoyl chloride CAS No. 101639-95-6

7-Octenoyl chloride

Cat. No.: B8587392
CAS No.: 101639-95-6
M. Wt: 160.64 g/mol
InChI Key: JMOJBNHCDPEKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Octenoyl chloride (CAS 101639-95-6) is an eight-carbon acyl chloride characterized by a terminal double bond, which makes this compound a versatile and reactive intermediate in organic synthesis . The molecular formula is C8H13ClO, with an average mass of 160.641 g/mol . Like other acyl chlorides, its primary mechanism of action involves acting as a potent acylating agent, readily introducing the 7-octenoyl moiety onto nucleophiles such as alcohols or amines to form esters and amides, respectively . The presence of the terminal vinyl group (-CH=CH2) is its key structural feature, providing a reactive handle for further chemical transformations, including polymerization, thiol-ene reactions, or other functional group modifications to create more complex molecular architectures . While specific applications for this compound are sparsely documented in public sources, its saturated analog, octanoyl chloride, is extensively used in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers . For instance, octanoyl chloride plays a pivotal role in the production of key pharmaceutical intermediates and is used in the hydrophobization of biopolymers like cellulose to create amphiphilic materials for advanced applications . By analogy, this compound offers researchers the unique opportunity to develop analogous compounds and novel polymers with the added value of a reactive double bond, enabling the creation of cross-linked networks, functionalized surfaces, or specialized probes in material science and chemical biology. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101639-95-6

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

oct-7-enoyl chloride

InChI

InChI=1S/C8H13ClO/c1-2-3-4-5-6-7-8(9)10/h2H,1,3-7H2

InChI Key

JMOJBNHCDPEKHY-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCC(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 7 Octenoyl Chloride

Established Laboratory-Scale Preparations

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. For 7-octenoyl chloride, established methods primarily involve the use of common chlorinating agents that react readily with the carboxylic acid moiety without affecting the terminal double bond.

Carboxylic Acid Chlorination with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is one of the most common and convenient methods for preparing acyl chlorides in a laboratory setting. youtube.commasterorganicchemistry.com This method is particularly advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired this compound product. chemguide.co.uklibretexts.org

The reaction proceeds through the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. libretexts.org A subsequent nucleophilic attack by the chloride ion displaces the chlorosulfite group, which then decomposes to SO₂ and HCl. masterorganicchemistry.com To increase the reaction rate, a catalytic amount of N,N-dimethylformamide (DMF) is often added. youtube.com The final product is typically isolated by fractional distillation to remove any excess thionyl chloride or unreacted starting material. chemguide.co.uklibretexts.org

Table 1: Typical Reaction Parameters for Thionyl Chloride-Mediated Synthesis

Parameter Condition Purpose/Comment
Starting Material 7-Octenoic Acid The carboxylic acid precursor.
Chlorinating Agent Thionyl Chloride (SOCl₂) Often used in slight excess.
Catalyst N,N-dimethylformamide (DMF) Catalytic amounts accelerate the reaction. youtube.com
Temperature Reflux Provides the necessary activation energy.
Byproducts SO₂, HCl Gaseous byproducts that are easily removed. libretexts.org

| Purification | Fractional Distillation | Separates the product from excess reagents. chemguide.co.uklibretexts.org |

Utilization of Phosphorus Halides (PCl₃, PCl₅)

Phosphorus halides, specifically phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also effective reagents for the synthesis of acyl chlorides from carboxylic acids. libretexts.orglibretexts.orgyoutube.com

When using phosphorus pentachloride (PCl₅), the carboxylic acid reacts to form the acyl chloride, along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. chemguide.co.uklibretexts.org The reaction is typically vigorous and can be performed at room temperature or with gentle warming. chemguide.co.uk

3CH₃COOH + PCl₅ → 3CH₃COCl + POCl₃ + HCl libretexts.org

Phosphorus trichloride (PCl₃) also converts carboxylic acids to acyl chlorides. libretexts.org This reaction produces phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk The reaction is generally less vigorous than with PCl₅. libretexts.org In both cases, the this compound product must be separated from the non-volatile phosphorus-containing byproducts, usually by distillation. chemguide.co.uklibretexts.org

3CH₃COOH + PCl₃ → 3CH₃COCl + H₃PO₃ libretexts.org

Table 2: Comparison of Phosphorus Halide Reagents

Reagent Byproducts Reaction Conditions Separation
PCl₅ POCl₃, HCl Often performed in the cold or at room temperature. chemguide.co.uklibretexts.org Fractional distillation required. chemguide.co.uk

| PCl₃ | H₃PO₃ | Less dramatic reaction than with PCl₅. chemguide.co.uklibretexts.org | Fractional distillation required. libretexts.org |

Advanced and Industrial Synthesis Routes

While traditional methods are effective, research has focused on developing more advanced routes that offer advantages in terms of safety, efficiency, and environmental impact, making them more suitable for larger-scale or industrial production.

Catalyst-Assisted Acylation Processes (e.g., Diphosgene-Mediated Synthesis)

Phosgene and its safer liquid substitutes, diphosgene and triphosgene, are powerful reagents for converting carboxylic acids to acyl chlorides. These reactions are often catalyzed by species like DMF. A documented preparation for the saturated analog, octanoyl chloride, utilizes diphosgene in the presence of DMF at elevated temperatures. In this process, octanoic acid mixed with DMF was treated with diphosgene at 70°C, followed by heating to 100°C, resulting in a high yield (96.9%) and purity (99.99%) of the acyl chloride. chemicalbook.com This method is highly efficient and could be directly applied to the synthesis of this compound.

Development of Greener Synthetic Approaches

The principles of green chemistry aim to reduce waste and the use of hazardous substances. In the context of acyl chloride synthesis, this involves exploring alternatives to traditional, often hazardous, chlorinating agents and solvents. tandfonline.com One approach involves using oxalyl chloride, which degrades into volatile byproducts (CO, CO₂, HCl), simplifying workup procedures similarly to thionyl chloride. researchgate.net Research into greener synthesis also explores novel solvent systems. For instance, the use of bio-based solvents like Cyrene™ has been investigated for subsequent reactions involving acyl chlorides, such as amide synthesis, to replace toxic solvents like DMF and dichloromethane. rsc.org The development of catalytic, metal-free processes that operate under neutral conditions, for example in buffered aqueous systems for subsequent amidation, also represents a significant step toward more environmentally friendly chemical production. tandfonline.com

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for maximizing yield, purity, and cost-effectiveness. Key parameters that can be adjusted include reaction temperature, stoichiometry of reagents, and the choice of catalyst.

For thermally sensitive compounds, phosphorus pentachloride may be a preferred reagent due to its high reactivity, which allows for reactions to proceed at lower temperatures, minimizing degradation. youtube.com When using thionyl chloride or phosgene-based reagents, the addition of a catalyst like DMF is often necessary to achieve a reasonable reaction rate. youtube.com However, the reaction temperature must be carefully controlled, as excessively high temperatures can lead to side reactions and reduced purity. youtube.com

The removal of byproducts is also critical. The advantage of using reagents like thionyl chloride or oxalyl chloride is that the byproducts are gaseous, which drives the reaction to completion and simplifies purification. chemguide.co.ukresearchgate.net For reagents that produce liquid or solid byproducts, such as phosphorus halides, efficient fractional distillation is essential to obtain a pure product. chemguide.co.uklibretexts.org Careful control over the amount of water in the starting materials is also important, as water can react with the chlorinating agents and the acyl chloride product. youtube.com

Chemical Reactivity and Mechanistic Investigations of 7 Octenoyl Chloride

Electrophilic Reactions

Beyond nucleophilic acyl substitution at the carbonyl carbon, 7-Octenoyl chloride can also participate in electrophilic reactions, particularly those involving its terminal alkene group or, more broadly for acyl chlorides, Friedel-Crafts acylation.

Friedel-Crafts acylation is a significant electrophilic aromatic substitution reaction where an acyl chloride reacts with an aromatic compound in the presence of a strong Lewis acid catalyst to synthesize an aryl ketone chemguide.co.uksigmaaldrich.comnumberanalytics.comorganic-chemistry.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.orggeeksforgeeks.org.

Mechanism: The reaction initiates with the formation of a highly electrophilic acylium ion. This occurs through the complexation of the Lewis acid (e.g., aluminum chloride, AlCl₃) with the chlorine atom of the acyl chloride, followed by the cleavage of the C-Cl bond sigmaaldrich.comchemistrysteps.comlibretexts.orggeeksforgeeks.org. The acylium ion is resonance-stabilized and acts as the electrophile, which then attacks the electron-rich aromatic ring. This electrophilic attack leads to a sigma complex, followed by deprotonation to restore aromaticity and yield the monoacylated product (aryl ketone) sigmaaldrich.comchemistrysteps.comlibretexts.org.

Detailed Research Findings and Catalysts: Commonly used Lewis acid catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃) numberanalytics.com. AlCl₃ is a strong Lewis acid widely used, especially for electron-donating aromatic compounds numberanalytics.com. FeCl₃ offers a milder alternative, suitable for less reactive aromatics, while BF₃ is used for more selective acylations or with sensitive functional groups numberanalytics.com.

Table 3: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

CatalystStrengthSelectivityTypical Use CasesReference
AlCl₃StrongLowGeneral Friedel-Crafts Acylation, electron-rich aromatics numberanalytics.com
FeCl₃ModerateModerateMilder conditions, less reactive aromatics numberanalytics.com
BF₃Moderate-WeakHighSensitive functional groups, selective acylation numberanalytics.com

A key advantage of Friedel-Crafts acylation over Friedel-Crafts alkylation is that it typically does not undergo carbocation rearrangements, as the acylium ion is resonance-stabilized masterorganicchemistry.comchemistrysteps.comlibretexts.org. Furthermore, polyacylation is generally prevented because the acyl group introduced is deactivating, making the product less reactive than the starting aromatic compound towards further acylation organic-chemistry.orgchemistrysteps.comlibretexts.org. While specific examples of this compound in Friedel-Crafts acylation are not extensively detailed in general literature, its acyl chloride functionality makes it capable of participating in such reactions with suitable aromatic substrates.

Given the terminal alkene group in this compound, it is also susceptible to various electrophilic addition reactions characteristic of C=C double bonds. These can include:

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl).

Hydration: Addition of water, typically acid-catalyzed, to form an alcohol.

Hydrogenation: Addition of hydrogen in the presence of a catalyst to reduce the alkene to an alkane.

While the primary focus of acyl chloride reactivity is often on the carbonyl group, the alkene moiety of this compound offers additional sites for chemical modification through electrophilic pathways, enabling the synthesis of more complex molecules. However, detailed research findings specifically on other electrophilic transformations of this compound beyond Friedel-Crafts acylation are not as widely documented in general chemical literature as its acyl substitution reactions.

Applications in Complex Organic Synthesis and Material Science

Role as an Acylating Agent in Fine Chemical Synthesis

Acyl chlorides are broadly employed as acylating agents, facilitating the introduction of an acyl group into various organic molecules. This reactivity is due to the good leaving group ability of the chloride ion.

In general organic chemistry, acyl chlorides react readily with alcohols to form esters and with ammonia (B1221849) or amines to form amides. This is a fundamental reaction type for producing high-value derivatives. For instance, the reaction of an acyl chloride with an alcohol replaces the hydrogen atom of the alcohol's hydroxyl group with the acyl group, yielding the corresponding ester and hydrogen chloride as a byproduct. Similarly, the reaction with ammonia or an amine forms amides. While these general principles apply to acyl chlorides, specific examples detailing the synthesis of high-value esters and amides using 7-Octenoyl chloride were not identified in the provided search results.

Acyl chlorides, particularly those with long hydrocarbon chains, are often precursors in the synthesis of surfactants due to their ability to introduce hydrophobic tails onto hydrophilic head groups. The presence of the double bond in this compound could potentially lead to surfactants with unique properties or allow for further functionalization of the surfactant molecule. However, specific applications of this compound in the preparation of specialty surfactants were not found in the provided search results.

Derivatization using acyl chlorides is a common strategy to modify the properties of molecules, such as increasing volatility for analytical purposes (e.g., gas chromatography) or altering solubility and reactivity. For instance, acylation can protect hydroxyl, thiol, and amine groups, improving chromatographic properties and mass spectral characteristics. While derivatization for functional enhancement is a general application of acyl chlorides, specific instances or detailed research findings involving this compound for this purpose were not identified in the provided information.

Contribution to Total Synthesis of Natural Products and Bioactive Molecules

The precise role of this compound in the total synthesis of complex natural products and bioactive molecules is not explicitly detailed in the provided search results. The unsaturated nature of this compound suggests potential for its incorporation into molecules where a double bond is desired for subsequent reactions (e.g., epoxidation, dihydroxylation, polymerization) or as a structural feature.

Macrolides are a class of natural products characterized by a large macrocyclic lactone ring, often possessing significant biological activities. Their total synthesis frequently involves intricate coupling and cyclization reactions where acylating agents can play a crucial role in forming ester linkages or introducing specific side chains. While acyl chlorides are generally used in macrolide synthesis, specific instances where this compound serves as a precursor in the total synthesis of complex macrolides were not found in the provided search results.

Nucleoside analogs are synthetic compounds structurally similar to natural nucleosides, often exhibiting antiviral or anticancer properties. Their synthesis can involve the acylation of hydroxyl groups on the sugar moiety or the nucleobase itself. While acyl chlorides are employed in the derivatization of nucleosides, specific examples demonstrating the intermediacy of this compound in nucleoside analog preparation were not identified in the provided search results.

Applications in Polymer and Material Chemistry

The dual functionality of this compound, possessing both an acyl chloride group and a terminal alkene, theoretically positions it as a versatile building block in polymer and material chemistry. The acyl chloride can readily undergo esterification or amidation reactions, while the alkene group can participate in polymerization, cross-linking, or further functionalization reactions such as olefin metathesis. Despite this inherent potential, detailed research findings specifically employing this compound for the direct applications outlined below are not widely documented in the available literature. Many studies refer generally to "octanoyl chloride," which often implies the saturated derivative, or to other unsaturated acyl chlorides.

Functionalization of Polymeric Systems (e.g., Films, Aerogels)

The functionalization of polymeric systems, such as films and aerogels, often aims to introduce new surface properties or bulk characteristics. Cellulose (B213188) esters prepared using "octanoyl chloride" have been utilized to create hydrophobic, fully transparent films and aerogels exhibiting high porosity researchgate.netncsu.eduresearchgate.net. The ability to dissolve these cellulose esters in solvents like tetrahydrofuran (B95107) (THF) facilitates the preparation of such materials researchgate.net. While these applications demonstrate the utility of octanoyl-derived groups in material science, specific research on the functionalization of polymer films or aerogels using this compound to leverage its terminal alkene for further cross-linking or grafting, for example, is not explicitly detailed in the provided information.

Integration into Organic Electronic Materials (e.g., Organic Semiconductors)

Organic electronic materials, including organic semiconductors, often rely on π-conjugated systems for charge transport juniperpublishers.comepfl.chucsb.edu. The terminal alkene in this compound could potentially serve as a site for polymerization or cross-linking to integrate it into polymeric backbones relevant for organic electronics. However, the available search results discussing organic electronic materials, organic photovoltaics, and organic field-effect transistors juniperpublishers.comepfl.chucsb.edusigmaaldrich.comnih.gov do not provide specific examples or research findings on the direct integration or use of this compound in the synthesis or modification of such materials.

Use in Catalyst Development and Modification

The reactive acyl chloride group and the versatile alkene moiety of this compound offer avenues for its application in catalyst development and modification.

Preparation of Polymeric and Amphiphilic Organocatalysts

Acyl chlorides, particularly those with additional functional groups, are valuable precursors for synthesizing polymeric and amphiphilic organocatalysts. These catalysts often derive their activity from functionalized amino acids or other chiral building blocks, which are then incorporated into polymeric or self-assembling structures beilstein-journals.orgresearchgate.netresearchgate.net. For instance, chemoselective O-acylation of hydroxyamino acids like hydroxyproline (B1673980) with acyl chlorides (including acrylic acyl chlorides) has been reported as a key step in preparing acrylic monomers for polymeric organocatalysts and amphiphilic proline derivatives beilstein-journals.orgresearchgate.netresearchgate.net. While this compound, with its acyl chloride and terminal alkene, possesses the necessary functionalities to be a precursor for such polymeric or amphiphilic organocatalysts (where the alkene could be used for polymerization), specific documented instances of this compound being employed for this exact purpose are not found in the provided search results.

Chemoselective Acylation for Catalyst Precursors

This compound can participate in chemoselective acylation reactions, where its acyl chloride group reacts preferentially with specific nucleophilic sites in the presence of other functionalities. A notable example of this application is the synthesis of 7-octenoyl-L-Lysine (OcK) core.ac.uk. This demonstrates the ability of this compound to acylate amino acids, which can serve as crucial precursors for various applications, including the development of biological probes or components of catalytic systems core.ac.uk. The formation of such derivatives highlights the compound's utility in creating functionalized biomolecules through controlled acylation.

Analytical Techniques for Characterization and Reaction Monitoring in Research

Spectroscopic Methodologies for Structural Elucidation of Derivatives

Spectroscopic techniques are indispensable for confirming the structure of 7-Octenoyl chloride and its reaction products. They provide characteristic fingerprints based on the interaction of electromagnetic radiation with the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including this compound and its derivatives. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

For this compound, characteristic ¹H NMR signals would include:

Protons of the terminal alkene group (–CH=CH₂) typically appear in the δ 4.8–6.0 ppm range, with distinct splitting patterns (doublets of doublets or multiplets) due to coupling with adjacent protons.

The methylene (B1212753) protons (–CH₂–COCl) adjacent to the acyl chloride carbonyl group are deshielded and typically resonate around δ 2.8–3.2 ppm.

The remaining methylene protons in the aliphatic chain (–CH₂–CH₂–) would appear as multiplets in the δ 1.2–1.8 ppm range.

In ¹³C NMR, key signals for this compound would include:

The carbonyl carbon of the acyl chloride (–COCl) is highly deshielded, typically appearing in the δ 165–175 ppm range.

The alkene carbons (–CH=CH₂) would resonate in the δ 110–140 ppm range.

The aliphatic carbons would appear in the δ 20–40 ppm range, with the carbon alpha to the carbonyl being slightly more deshielded.

Table 1: Expected NMR Spectral Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment (Expected)
¹H4.8-5.2dd, m=CH₂ (terminal alkene)
¹H5.6-6.0m–CH= (terminal alkene)
¹H2.8-3.2t–CH₂–COCl
¹H1.2-1.8mAliphatic –CH₂–
¹³C165-175s–COCl
¹³C110-140s, d=CH₂, –CH=
¹³C20-40tAliphatic –CH₂–

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule based on their vibrational modes. These methods are crucial for confirming the presence of the acyl chloride and alkene functionalities in this compound and its derivatives.

For this compound, characteristic IR absorption bands would include:

A very strong absorption band around 1780–1820 cm⁻¹ due to the C=O stretching vibration of the acyl chloride group.

Bands for the terminal alkene (–CH=CH₂) would appear around 3080–3100 cm⁻¹ (C–H stretch of =CH₂), 1640 cm⁻¹ (C=C stretch), and out-of-plane bending vibrations around 910 cm⁻¹ and 990 cm⁻¹.

C–Cl stretching vibrations for acyl chlorides are typically observed in the 600-800 cm⁻¹ range.

Raman spectroscopy also provides valuable information, particularly for non-polar bonds and symmetric vibrations. The C=C stretch of the alkene group, which is often weak in IR, is typically strong in Raman spectra horiba.com. The C=O stretch of the acyl chloride would also be prominent.

Table 2: Expected IR and Raman Spectral Data for this compound

Functional GroupVibrationExpected IR (cm⁻¹)Expected Raman (cm⁻¹)
Acyl ChlorideC=O stretch1780-1820 (strong)1780-1820 (strong)
Acyl ChlorideC-Cl stretch600-800 (medium)600-800 (medium)
Terminal Alkene=CH₂ C-H stretch3080-3100 (medium)3080-3100 (medium)
Terminal AlkeneC=C stretch~1640 (medium)~1640 (strong)
Terminal Alkene=CH₂ out-of-plane bend~910, ~990 (strong)~910, ~990 (medium)
AliphaticC-H stretch2850-2960 (strong)2850-2960 (strong)

Chromatographic Separation Techniques for Reaction Mixture Analysis

Chromatographic techniques are essential for separating complex reaction mixtures, quantifying components, and assessing the purity of this compound and its reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is widely used for volatile and semi-volatile compounds. For this compound, which is moderately volatile, GC-MS is highly effective for determining purity and confirming the identity of reaction products. cdc.govnih.gov

In a GC-MS analysis, components of a reaction mixture are separated based on their boiling points and interactions with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison with spectral libraries. cdc.govresearchgate.net

For this compound, the molecular ion peak (M⁺) would be observed at m/z 160.065 (for C₈H₁₃ClO) nih.gov. Characteristic fragmentation patterns would include losses of Cl (forming an acylium ion), HCl, and various hydrocarbon fragments from the alkyl chain, as well as fragments indicative of the terminal alkene. For example, acyl chlorides often show a prominent fragment corresponding to [R-CO]⁺. nist.gov

Table 3: Expected GC-MS Data for this compound

ParameterExpected Value/Observation
Retention Time (RT)Compound-specific, depends on column and conditions
Molecular Ion (M⁺)m/z 160.065 (C₈H₁₃ClO) nih.gov
Key Fragments (m/z)[M-Cl]⁺, [M-HCl]⁺, hydrocarbon fragments, fragments related to alkene cleavage
PurityDetermined by peak area normalization in chromatogram

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique, particularly useful for non-volatile or thermally labile compounds, or for mixtures that are not amenable to GC. While this compound itself might be analyzed by GC-MS, its less volatile or more polar derivatives often require HPLC for separation and quantification. fpc.com.twresearchgate.net

HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Reverse-phase HPLC, using a non-polar stationary phase and a polar mobile phase (e.g., acetonitrile/water mixtures), is commonly employed for organic compounds. sielc.comrsc.org Detection is typically achieved using UV-Vis detectors (if the compounds have chromophores) or Mass Spectrometry (HPLC-MS) for universal detection and identification. znaturforsch.comnih.gov

For quantitative analysis, calibration curves are generated using known concentrations of standards. The peak area or height of the analyte in the chromatogram is then correlated to its concentration in the sample, providing precise quantitative data on reaction yields and product distribution. rsc.org

Advanced Techniques for Mechanistic Study (e.g., In-situ Spectroscopy)

Advanced analytical techniques, particularly in-situ spectroscopy, play a pivotal role in understanding the mechanistic pathways and kinetics of reactions involving this compound. In-situ methods allow for real-time monitoring of chemical transformations without the need for sampling, thus providing a dynamic view of the reaction progress.

In-situ Infrared (IR) spectroscopy, often referred to as ReactIR, is a common technique for monitoring reactions involving acyl chlorides. pensoft.net The characteristic C=O stretch of the acyl chloride (around 1780-1820 cm⁻¹) can be monitored for its consumption, while the formation of new carbonyl-containing products (e.g., esters, amides) can be observed by the appearance of new C=O stretching bands at different wavenumbers. pensoft.netnih.gov This provides direct information on the disappearance of starting material and the formation of intermediates and products, allowing for kinetic studies and the identification of transient species. pensoft.netnih.gov

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for mechanistic studies. It allows for the real-time observation of changes in chemical shifts and integration values as a reaction proceeds, providing insights into the formation and consumption of reactants, intermediates, and products. figshare.comcore.ac.uk While challenging due to sensitivity and magnetic field distortion in flow systems, advancements in microfluidic NMR probes enable in-situ measurements for fast reaction kinetics. figshare.com For reactions of acyl chlorides, in-situ NMR can track the disappearance of the acyl chloride protons and the emergence of new proton environments corresponding to the derivative.

These advanced techniques offer a comprehensive understanding of reaction pathways, enabling researchers to optimize reaction conditions, identify side reactions, and develop more efficient synthetic routes for this compound derivatives.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for 7-Octenoyl Chloride

Current synthetic routes for acyl chlorides, including the potential synthesis of this compound from 7-octenoic acid (PubChem CID: 543977), often rely on reagents like thionyl chloride or phosphorus halides, which can be corrosive and generate hazardous waste products such as hydrogen chloride (HCl) and sulfur dioxide (SO2). gce4all.orgfda.govsigmaaldrich.com Future research will focus on developing greener and more sustainable synthetic pathways for this compound, aligning with the principles of green chemistry.

Key research areas include:

Catalytic Acyl Chloride Formation: Investigating the use of novel catalytic systems (e.g., transition metal catalysts, organocatalysts, or frustrated Lewis pairs) that can activate 7-octenoic acid for chlorination without requiring stoichiometric amounts of traditional chlorinating agents. This could involve catalytic cycles that minimize waste generation and operate under milder conditions.

Electrochemical Synthesis: Exploring electrochemical methods for the direct conversion of 7-octenoic acid to this compound. Electrochemical approaches can offer precise control over reaction parameters, eliminate the need for strong chemical oxidants or reductants, and enable the use of renewable electricity.

Photochemical Routes: Developing light-driven reactions for acyl chloride synthesis. Photochemistry can enable unique reaction pathways and potentially reduce energy consumption by utilizing light as an energy source.

Recyclable Reagents and Solvent-Free Conditions: Designing and implementing synthetic protocols that utilize easily recoverable or recyclable chlorinating agents, or conducting reactions under solvent-free conditions to reduce environmental impact and simplify purification.

Bio-based and Enzymatic Transformations: Investigating whether enzymatic or microbial pathways could be engineered to produce this compound or its precursors from renewable bio-based feedstocks, although the high reactivity of acyl chlorides poses significant challenges for enzymatic stability.

Exploration of Unconventional Reactivity and Catalysis

The presence of both an acyl chloride and a terminal alkene in this compound presents unique opportunities for exploring unconventional reactivity and developing highly selective catalytic transformations. The high electrophilicity of the acyl chloride and the versatility of the alkene moiety allow for complex chemical manipulations. gce4all.orgncats.iofda.govthegoodscentscompany.com

Potential research directions include:

Chemoselective Transformations: Developing catalytic systems or reaction conditions that enable the selective functionalization of either the acyl chloride or the alkene, leaving the other functional group intact or allowing for its subsequent, orthogonal modification. For instance, selective reduction of the acyl chloride to an aldehyde or alcohol without affecting the alkene, or selective alkene functionalization (e.g., epoxidation, dihydroxylation) without hydrolyzing the acyl chloride.

Tandem and Cascade Reactions: Designing one-pot multi-step reactions where the acyl chloride and alkene functionalities react sequentially or cooperatively to form complex molecular architectures. Examples could include intramolecular cyclizations where the acyl chloride reacts with a nucleophile generated from the alkene, or vice-versa.

Intramolecular Cyclizations: Harnessing the proximity of the acyl chloride and alkene for intramolecular reactions, leading to the formation of cyclic compounds. This could involve radical cyclizations, metathesis reactions, or other ring-forming processes.

Novel Catalytic Systems: Investigating the application of emerging catalytic paradigms, such as frustrated Lewis pair catalysis, photocatalysis, or electrocatalysis, to achieve unprecedented transformations or enhanced selectivity. For example, using photocatalysis to initiate radical reactions involving the alkene or acyl chloride.

Dual-Function Catalysis: Developing catalysts that can simultaneously or sequentially activate both the acyl chloride and the alkene, leading to synergistic effects and novel reaction pathways.

Expansion of Applications in Emerging Interdisciplinary Fields

While related acyl chlorides find use in pharmaceutical and agrochemical synthesis, the terminal alkene in this compound significantly expands its potential applications, particularly in interdisciplinary fields.

Future research will focus on:

Advanced Materials Science:

Functional Polymers: Utilizing this compound as a monomer for the synthesis of specialty polymers. The alkene can undergo polymerization (e.g., radical, coordination polymerization), while the acyl chloride can serve as a reactive handle for post-polymerization modification, grafting, or cross-linking, leading to polymers with tailored properties (e.g., responsive materials, self-healing polymers).

Surface Modification: Employing this compound for the functionalization of surfaces (e.g., nanoparticles, membranes, textiles) to impart specific characteristics such as hydrophobicity, biocompatibility, or catalytic activity. The acyl chloride can react with surface hydroxyl or amine groups, and the alkene can then be further functionalized.

Bioconjugation and Biomaterials:

Biomolecule Functionalization: Exploring the use of this compound for the selective acylation of biomolecules (e.g., proteins, peptides, carbohydrates) through reaction with their accessible amine or hydroxyl groups. The terminal alkene could then be used for "click chemistry" or other bio-orthogonal reactions to attach probes, drugs, or imaging agents.

Biodegradable Polymers: Developing novel biodegradable polymers or biomaterials by incorporating this compound into polymer backbones, potentially leveraging its fatty acid derivative nature.

Fine Chemicals and Specialty Chemicals: As a versatile building block, this compound can be used in the synthesis of complex molecules with specific applications, such as fragrances, flavors, or specialized lubricants, by leveraging both the acyl chloride and alkene functionalities for diverse derivatizations.

Advanced Computational Modeling for Predictive Chemistry

Advanced computational modeling plays a crucial role in understanding chemical phenomena at a molecular level, predicting reactivity, and guiding experimental design. For this compound, computational chemistry can accelerate the discovery of new synthetic routes and applications.

Key areas for computational research include:

Reaction Mechanism Elucidation: Employing high-level quantum mechanical calculations (e.g., Density Functional Theory, DFT) to precisely map out the reaction mechanisms for novel syntheses of this compound and its unconventional reactions. This includes identifying transition states, intermediates, and rate-determining steps, providing insights into selectivity and efficiency.

Catalyst Design and Optimization: Utilizing computational methods for the de novo design or rational optimization of catalysts for specific transformations involving this compound. This can involve screening potential catalysts, predicting their activity and selectivity, and understanding catalyst-substrate interactions.

Property Prediction: Predicting the physical, chemical, and spectroscopic properties of this compound and its derivatives (e.g., boiling points, solubilities, NMR shifts, IR frequencies) to aid in characterization and process design.

High-Throughput Virtual Screening and Machine Learning: Developing and applying computational algorithms, including machine learning models, to virtually screen vast chemical spaces for new reagents, catalysts, or reaction conditions that could lead to desired transformations of this compound. This can significantly reduce the need for extensive experimental trials.

Solvent Effects and Green Solvents: Modeling the influence of different solvents, particularly greener alternatives, on the reactivity and selectivity of reactions involving this compound, thereby guiding the selection of environmentally benign reaction media.

Scalable Synthesis and Process Intensification Research for Industrial Relevance

For this compound to achieve broader industrial relevance, research into scalable synthesis and process intensification (PI) is essential. PI aims to develop substantially smaller, cleaner, safer, and more energy-efficient technologies.

Future research will focus on:

Continuous Flow Chemistry: Transitioning from traditional batch processes to continuous flow reactors for the synthesis and reactions of this compound. Continuous flow offers advantages in terms of enhanced heat and mass transfer, improved safety for highly reactive intermediates, better control over reaction parameters, and higher productivity.

Microreactor Technology: Investigating the use of microreactors for highly efficient and controlled reactions involving this compound. Microreactors provide excellent mixing and heat transfer capabilities, which are crucial for managing the exothermicity and reactivity of acyl chloride reactions.

Alternative Energy Sources: Exploring the application of non-conventional energy sources such such as microwave irradiation, ultrasound, or ohmic heating to accelerate reactions and improve energy efficiency during the synthesis and derivatization of this compound.

In-line Monitoring and Automation: Integrating advanced analytical techniques (e.g., spectroscopy, chromatography) for real-time, in-line monitoring of reactions. Coupled with automation and process control systems, this can enable self-optimizing processes, reduce human intervention, and ensure consistent product quality.

Waste Minimization and Atom Economy: Designing processes with improved atom economy, where a higher proportion of the atoms from the starting materials are incorporated into the final product. This includes exploring catalytic routes that avoid stoichiometric by-products and developing efficient separation and purification techniques that minimize solvent usage and waste generation.

Modular and Distributed Manufacturing: Developing flexible, modular production units that can be rapidly deployed and scaled, enabling on-demand and localized manufacturing of this compound and its derivatives, reducing transportation costs and supply chain complexities.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 7-Octenoyl chloride in laboratory settings?

  • Methodological Answer :

  • Always use chemical-resistant gloves (e.g., nitrile), protective goggles, and lab coats to avoid direct contact with skin or eyes. Ensure adequate ventilation (e.g., fume hoods) to prevent inhalation of vapors .
  • Store containers in a cool, dry, and locked area, away from ignition sources. Ground equipment to prevent electrostatic discharge during transfer .
  • In case of exposure, immediately rinse eyes with water for 15 minutes and remove contaminated clothing. For inhalation, move to fresh air and seek medical attention .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer :

  • Document reaction conditions meticulously: temperature, solvent purity, molar ratios, and catalyst type. Use standardized protocols for purification (e.g., column chromatography, distillation) .
  • Characterize intermediates and final products using NMR, IR, and mass spectrometry. Cross-reference spectral data with published literature to confirm structural integrity .
  • Include detailed experimental procedures in supplementary materials, specifying equipment models and reagent batches to enable replication .

Q. What analytical techniques are essential for characterizing this compound and its reaction products?

  • Methodological Answer :

  • Purity Analysis : Use gas chromatography (GC) or HPLC with UV detection to assess purity. Calibrate instruments with certified reference standards .
  • Structural Confirmation : Employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify functional groups and stereochemistry. Compare with databases like SciFinder or Reaxys .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds under varying atmospheres (e.g., nitrogen, air) .

Advanced Research Questions

Q. How can contradictory spectral data for this compound adducts be resolved?

  • Methodological Answer :

  • Hypothesis Testing : Re-examine reaction conditions (e.g., solvent polarity, temperature) that may induce unexpected byproducts. Use control experiments to isolate variables .
  • Advanced Spectrometry : Apply 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For ambiguous mass spectra, utilize high-resolution mass spectrometry (HRMS) to distinguish isobaric species .
  • Collaborative Validation : Share raw data with independent labs for cross-verification. Use platforms like Zenodo for open-data archiving .

Q. What strategies optimize the selectivity of this compound in multi-step syntheses?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations to predict reactivity and steric effects at acyl chloride sites. Software like Gaussian or ORCA can guide solvent and catalyst selection .
  • Kinetic Control : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediate formation. Adjust stoichiometry or quenching times to favor desired pathways .
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls) with silyl or acetyl groups to direct acylation to target positions .

Q. How should researchers design experiments to investigate this compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Aging Studies : Expose samples to controlled humidity (20–80% RH), temperature (4°C to 50°C), and light (UV/visible) in environmental chambers. Monitor degradation via periodic GC-MS analysis .
  • Degradation Pathway Mapping : Use LC-MS/MS to identify breakdown products. Compare stability in inert (argon) vs. oxidative (air) atmospheres .
  • Statistical Design : Apply response surface methodology (RSM) to model interactions between storage variables and degradation rates .

Data Presentation & Peer Review

Q. What are best practices for presenting this compound data in high-impact journals?

  • Methodological Answer :

  • Visual Clarity : Use color-coded schemes in figures to highlight reactive sites or mechanistic pathways. Avoid overcrowding spectra; inset zoomed regions for critical peaks .
  • Data Transparency : Deposit raw NMR, XRD, or chromatographic data in repositories like Figshare or ChemRxiv. Provide accession numbers in the manuscript .
  • Conflict Resolution : Address reviewer critiques by including additional control experiments or statistical validation (e.g., p-values, confidence intervals) in revised submissions .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound reactivity?

  • Methodological Answer :

  • Error Analysis : Re-validate computational parameters (e.g., basis sets, solvation models). Compare with benchmark datasets from the NIST Chemistry WebBook .
  • Experimental Replication : Repeat assays with purified reagents to exclude impurities. Use kinetic isotope effects (KIEs) to probe mechanistic assumptions .
  • Peer Feedback : Present findings at conferences (e.g., ACS National Meetings) for interdisciplinary input. Collaborate with theoreticians to refine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.